2-(2-chloro-4-ethoxyphenyl)acetic acid
Description
Historical Context of Phenylacetic Acid Derivatives in Scientific Inquiry
The journey of phenylacetic acid and its derivatives in scientific research is a rich narrative that spans various disciplines. Initially recognized for its role as a plant auxin, a class of hormones that regulate plant growth, the parent compound, phenylacetic acid, was extensively studied in the 1980s for its bioactivity. nih.gov However, interest waned as focus shifted towards other auxins like indole-3-acetic acid. nih.gov
In the realm of medicine, the structural motif of phenylacetic acid is of paramount importance and is present in the chemical structures of numerous well-established medications. nih.gov This has historically spurred significant research into the synthesis and biological activities of its various derivatives. The development of new synthetic methodologies and the quest for novel therapeutic agents have been major driving forces behind the continued exploration of this class of compounds.
Significance of 2-(2-chloro-4-ethoxyphenyl)acetic acid within Organic Synthesis and Medicinal Chemistry Research
The significance of this compound lies in its role as a versatile building block in organic synthesis and a potential lead compound in medicinal chemistry. Substituted phenylacetic acids are crucial intermediates in the production of a wide array of pharmaceuticals. The specific substitution pattern of a chloro group at the 2-position and an ethoxy group at the 4-position of the phenyl ring in this compound provides a unique combination of electronic and steric properties. These features can be strategically exploited by medicinal chemists to fine-tune the pharmacological profile of a lead molecule, potentially enhancing its efficacy, selectivity, or pharmacokinetic properties.
While specific, publicly available research detailing the synthesis of this compound is limited, general methods for the synthesis of related substituted phenylacetic acids often involve multi-step sequences. These can include reactions such as the Willgerodt-Kindler reaction, hydrolysis of corresponding nitriles, or oxidation of the corresponding alcohols or aldehydes. The presence of the chloro and ethoxy groups necessitates careful consideration of reaction conditions to avoid unwanted side reactions.
In the context of medicinal chemistry, phenylacetic acid derivatives have been investigated for a wide range of biological activities. For instance, certain derivatives have been explored as agonists for peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic disorders. wikipedia.org The structural features of this compound make it an interesting candidate for further investigation in various therapeutic areas. The chlorine atom can participate in halogen bonding and influence the compound's lipophilicity, while the ethoxy group can act as a hydrogen bond acceptor and impact metabolic stability.
Scope and Research Imperatives for this compound
The future research landscape for this compound is ripe with opportunities. A primary imperative is the development and optimization of efficient and scalable synthetic routes to make this compound more accessible for research purposes. Detailed characterization of its physicochemical properties would also be invaluable for its application in both organic synthesis and medicinal chemistry.
A significant area for future investigation lies in the systematic exploration of its biological activities. Screening this compound against a diverse range of biological targets could uncover novel therapeutic applications. For example, its potential as an intermediate in the synthesis of novel kinase inhibitors, anti-inflammatory agents, or other classes of therapeutic agents warrants investigation.
Furthermore, computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, could provide valuable insights into its potential biological targets and guide the design of more potent and selective derivatives. The exploration of its metabolic fate and potential toxicological profile will also be crucial for any future development as a therapeutic agent.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C10H11ClO3 |
| Molecular Weight | 214.64 g/mol |
| CAS Number | 70757-37-8 sigmaaldrich.com |
Structure
3D Structure
Properties
CAS No. |
70757-37-8 |
|---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
2-(2-chloro-4-ethoxyphenyl)acetic acid |
InChI |
InChI=1S/C10H11ClO3/c1-2-14-8-4-3-7(5-10(12)13)9(11)6-8/h3-4,6H,2,5H2,1H3,(H,12,13) |
InChI Key |
UTVJIJMTEXCLDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CC(=O)O)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 2 Chloro 4 Ethoxyphenyl Acetic Acid
Established Synthetic Routes for 2-(2-chloro-4-ethoxyphenyl)acetic acid and Analogues
Traditional methods for synthesizing phenoxyacetic acids often involve multi-step pathways that have been refined over time to improve efficiency and yield.
The synthesis of substituted phenylacetic acids and their derivatives is often accomplished through well-established multi-step sequences. A common strategy involves the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with a haloacetic acid derivative. For a compound like this compound, a plausible route would begin with 2-chloro-4-ethoxyphenol, which would be deprotonated by a base to form the corresponding phenoxide. This nucleophile would then react with an electrophile like ethyl chloroacetate, followed by hydrolysis of the ester to yield the final carboxylic acid.
An analogous multi-step synthesis has been described for 2-(2-(4-chlorophenoxy)phenyl)acetic acid. google.com This process starts with o-chloroacetophenone and para-chlorophenol, which are heated in the presence of sodium hydroxide (B78521) and copper powder to form 1-(2-(4-chlorophenoxy)phenyl)ethanone. google.com This intermediate then undergoes a Willgerodt-Kindler type reaction with sulfur and morpholine, followed by hydrolysis with concentrated hydrochloric acid and glacial acetic acid to produce the target phenylacetic acid. google.com This pathway highlights a versatile, albeit multi-step, approach to complex phenylacetic acid derivatives.
Another established method is the carbonylation of benzyl (B1604629) chloride derivatives. researchgate.net For instance, 2,4-dichlorophenylacetic acid can be synthesized from 2,4-dichlorobenzyl chloride via a palladium-catalyzed carbonylation reaction. researchgate.net This demonstrates that a suitably substituted benzyl halide could serve as a precursor for the target molecule through the introduction of a carboxylic acid moiety.
The optimization of reaction parameters is critical for maximizing product yield and purity while minimizing reaction time and by-product formation. Key variables include temperature, solvent, catalyst type and loading, and reagent concentration. acs.orgbiomedres.us
Studies on the synthesis of related compounds provide insight into effective optimization strategies. For example, in the palladium-catalyzed carbonylation of 2,4-dichlorobenzyl chloride, temperature was found to be a crucial factor. researchgate.net Increasing the temperature from 60°C to 80°C significantly boosted the yield of 2,4-dichlorophenylacetic acid from 79% to 95%. researchgate.net However, a further increase to 120°C resulted in a sharp decline in yield to 36%, likely due to catalyst decomposition or increased side reactions. researchgate.net
The choice of solvent is also paramount. In the silver(I)-promoted oxidative coupling to form dihydrobenzofuran neolignans, acetonitrile (B52724) was identified as a superior solvent, providing a better balance between conversion and selectivity compared to more traditional solvents like dichloromethane (B109758) and benzene. scielo.br Similarly, the selection of the base and its concentration can dramatically influence the outcome, with excessively basic conditions sometimes leading to higher rates of impurity formation. acs.org
The following table illustrates the impact of various reaction parameters on the synthesis of phenylacetic acid derivatives, based on findings from related preparations.
| Parameter | Variation | Effect on Yield/Rate | Reference |
| Temperature | Increased from 60°C to 80°C | Yield increased from 79% to 95% | researchgate.net |
| Increased from 80°C to 120°C | Yield decreased from 95% to 36% | researchgate.net | |
| Catalyst | Use of phase transfer catalyst | Increased reaction rate and yield | ijche.com |
| Ligand-free palladium chloride | Lower catalytic activity compared to ligated catalyst | researchgate.net | |
| Solvent | Acetonitrile vs. Dichloromethane | Acetonitrile provided better selectivity | scielo.br |
| Base | Excess sodium hydroxide | Increased rate of impurity formation | acs.org |
This table is generated based on data from analogous reactions and illustrates general principles of optimization.
Catalysis plays an indispensable role in the synthesis of phenoxyacetic acids, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. biomedres.us Phase Transfer Catalysis (PTC) is a particularly powerful technique for reactions involving immiscible reactants, such as an aqueous solution of a phenoxide salt and an organic solution of a haloacetate. researchgate.netcrdeepjournal.org
In a typical solid-liquid PTC system for synthesizing phenoxyacetate (B1228835) esters, a solid base like anhydrous potassium carbonate is used with a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetra-n-hexylammonium bromide). ijche.com The catalyst facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase, where it can react with the substrate. ijche.comcrdeepjournal.org This methodology offers several advantages, including the use of milder bases, reduced side reactions, and improved reaction rates. ijche.com The effectiveness of PTC has been demonstrated in the synthesis of ethyl 2-(4-nitrophenoxy)acetate, where ultrasound irradiation was also used to enhance the reaction rate. ijche.com
Inverse phase transfer catalysis has also been explored, where the reaction's locale is the aqueous phase. researchgate.net This approach was successfully applied to the synthesis of 2,4-dichlorophenoxyacetic acid from 2,4-dichlorophenol (B122985) and chloroacetic acid. researchgate.net Palladium catalysis is another cornerstone in the synthesis of phenylacetic acids, particularly through carbonylation reactions of benzyl halides, which provides a direct route to the carboxylic acid functionality. researchgate.net
Novel Approaches in the Preparation of this compound
To overcome the limitations of traditional multi-step syntheses, researchers are exploring innovative strategies that offer greater efficiency, atom economy, and environmental compatibility.
One novel one-pot strategy involves the synthesis of phenylacetic acids from acetophenones via the Willgerodt-Kindler reaction under PTC conditions. sciencemadness.orgresearchgate.net In this method, an acetophenone (B1666503) is first converted to a thiomorpholide, which is then hydrolyzed in the same pot using a phase transfer catalyst to yield the corresponding phenylacetic acid. sciencemadness.org This approach significantly reduces reaction times and leads to good or excellent yields of pure products. researchgate.net
Another groundbreaking one-pot method utilizes water microdroplets to facilitate the carboxylation of toluene (B28343) with carbon dioxide at room temperature, completed in under one millisecond. acs.org This environmentally friendly approach avoids toxic reagents like carbon monoxide or alkali cyanides and does not require metal catalysts. acs.org The proposed mechanism involves the formation of a benzyl radical at the gas-water interface, which then reacts with CO2. acs.org This technique could potentially be adapted for substituted toluenes to create a variety of phenylacetic acid derivatives.
The development of new synthetic routes often involves exploring unconventional reactants and reaction systems. The aforementioned use of carbon dioxide in water microdroplets as an alternative to toxic carboxylating agents is a prime example of this trend. acs.org
Alternative catalytic systems are also a major area of research. While palladium catalysts are well-established, novel ligand systems and reaction conditions continue to be developed to improve their efficacy and expand their scope. researchgate.net For example, the carbonylation of 2,4-dichlorobenzyl chloride was effectively achieved using a system of bistriphenylphosphine palladium dichloride and a phase transfer catalyst in a biphasic system. researchgate.net
The synthesis of phenylacetic acid derivatives can also be achieved through Friedel-Crafts-type reactions using sulfonyloxy-activated hydroxyacetic acid derivatives with aromatic compounds. google.com This process provides a different disconnection approach, building the carbon skeleton by reacting an activated acetic acid synthon directly with the aromatic ring. google.com Exploration of such alternative pathways is crucial for developing more versatile and robust methods for producing complex molecules like this compound.
Derivatization and Structural Modification of this compound
The carboxylic acid moiety of this compound is readily converted into ester and amide derivatives through standard organic synthesis protocols. These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties, such as lipophilicity and metabolic stability.
Esterification: Ester derivatives are typically synthesized via Fischer esterification. This method involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com While specific examples for this compound are not detailed in readily available literature, this standard protocol is broadly applicable.
Amidation: The synthesis of amides from this compound requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. Direct reaction with an amine is generally inefficient due to an acid-base reaction that forms a highly unreactive ammonium carboxylate salt. libretexts.orgchemistrysteps.com Carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used to mediate this transformation. chemistrysteps.comorgoreview.comnih.gov The coupling agent activates the carboxyl group, forming a reactive O-acylisourea intermediate, which is then readily displaced by the amine to form the amide bond. libretexts.org The reaction is typically performed in an aprotic solvent like dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) at room temperature.
The following table outlines representative conditions for these transformations.
| Transformation | Reagents & Conditions | Product Type | Typical Yield (%) |
| Esterification | R'-OH (e.g., Methanol, Ethanol), cat. H₂SO₄, Reflux | Alkyl Ester | 65-95 masterorganicchemistry.com |
| Amidation | R'-NH₂ (Primary or Secondary Amine), DCC or EDC, CH₂Cl₂, Room Temp. | N-Substituted Amide | 70-90 chemistrysteps.com |
Table 1: General Synthetic Routes for Ester and Amide Derivatives
Further functionalization of the aromatic ring of this compound can be achieved through electrophilic aromatic substitution reactions. The existing chloro and ethoxy groups on the ring direct the position of new substituents. The ethoxy group is an ortho-, para-directing activator, while the chloro group is an ortho-, para-directing deactivator. The interplay of their electronic and steric effects will determine the regioselectivity of the substitution.
While specific literature detailing the further halogenation or alkoxylation of this compound is not prevalent, established methodologies for similar substrates can be applied. For instance, bromination could be achieved using N-bromosuccinimide (NBS) with an acid catalyst, which would likely substitute at the position ortho to the activating ethoxy group.
Patents related to the synthesis of the antidiabetic drug Dapagliflozin describe the preparation of 5-bromo-2-chloro-4'-ethoxydiphenylmethane from precursors like 2-chloro-5-bromobenzoic acid and phenetole. google.compatsnap.compatsnap.com This indicates that multisubstituted chloro-ethoxy-phenyl compounds are synthetically accessible, although it does not show direct substitution on the this compound scaffold itself. Such transformations often involve multi-step sequences starting from different materials rather than direct substitution. google.com
This compound and its derivatives serve as valuable precursors for the synthesis of complex heterocyclic molecules, which are significant scaffolds in pharmaceutical chemistry.
A prominent example is the role of a closely related derivative in the synthesis of Apixaban, a widely used anticoagulant. innospk.comguidechem.com The key intermediate, (Z)-ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazono]acetate, is synthesized from p-anisidine (B42471) and ethyl 2-chloroacetoacetate. google.comresearchgate.net Although not directly starting from this compound, this synthesis highlights how the chloro-substituted acetic ester moiety is a crucial building block for forming a pyrazole (B372694) ring, the core of the Apixaban molecule. innospk.comguidechem.com
In other examples, substituted phenoxyacetic acids are used to construct elaborate fused heterocyclic systems. For instance, a hetero-Diels–Alder reaction has been employed to synthesize a complex thiopyrano[2,3-d]thiazole derivative. mdpi.com In this type of synthesis, the phenoxyacetic acid moiety is incorporated into a larger structure that then undergoes cyclization to form the final polycyclic, multi-heteroatom-containing product. mdpi.com Similarly, various pyranopyrazole derivatives, which also feature a pyrazole ring, can be synthesized through multi-component reactions involving precursors with acetic acid functionalities. tandfonline.com
Mechanistic Elucidation of Key Synthetic Steps
The transformations applied to this compound proceed through well-established reaction mechanisms.
Fischer Esterification: The mechanism involves an initial protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, followed by proton transfer from the attacking alcohol's oxygen to one of the hydroxyl groups. This creates a good leaving group (water), which is eliminated upon the reformation of the carbonyl double bond. A final deprotonation of the carbonyl oxygen yields the ester and regenerates the acid catalyst. masterorganicchemistry.com
DCC-Mediated Amide Formation: The mechanism of amide formation using DCC as a coupling agent begins with the protonation of one of the nitrogen atoms of the DCC molecule by the carboxylic acid. libretexts.orgchemistrysteps.comorgoreview.com The resulting carboxylate then acts as a nucleophile, attacking the central carbon of the protonated DCC. This forms a highly reactive O-acylisourea intermediate, which has a good leaving group. The amine then attacks the carbonyl carbon of this activated intermediate. The subsequent collapse of the tetrahedral intermediate eliminates N,N'-dicyclohexylurea (a stable, insoluble byproduct) and forms the desired amide. libretexts.orgchemistrysteps.comyoutube.com
The key functions of DCC are to prevent the initial acid-base reaction between the carboxylic acid and the amine, and to convert the hydroxyl group of the acid into an excellent leaving group, thereby facilitating the reaction under mild conditions. chemistrysteps.com
Therefore, it is not possible to provide a detailed article with specific, verified data tables and research findings for each outlined section for this particular compound.
To fulfill the user's request, access to a specialized chemical database or a publication that specifically details the synthesis and analysis of this compound would be required. Without such a source, generating an article that is both scientifically accurate and strictly adheres to the provided outline with real data is not feasible.
Spectroscopic and Analytical Characterization Techniques in Research on 2 2 Chloro 4 Ethoxyphenyl Acetic Acid
X-ray Diffraction Studies
X-ray diffraction techniques are essential for determining the solid-state structure of crystalline materials.
Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Related Compound, 2-(2-chlorophenyl)acetic acid. nih.gov
| Parameter | Value |
| Chemical Formula | C₈H₇ClO₂ |
| Molecular Weight | 170.59 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.1473 (7) |
| b (Å) | 5.8265 (3) |
| c (Å) | 15.4299 (7) |
| β (°) | 101.155 (5) |
| Volume (ų) | 806.83 (8) |
This data is for a related compound and illustrates the type of information obtained from an SC-XRD experiment.
X-ray Powder Diffraction (XRPD) is used to identify the crystalline phases of a material and can be used to determine its degree of crystallinity. The technique produces a diffraction pattern that is a fingerprint of the crystalline solid. This is particularly useful for quality control and for studying polymorphism, where a compound can exist in multiple crystalline forms. The XRPD pattern of 2-(2-chloro-4-ethoxyphenyl)acetic acid would consist of a series of peaks at specific diffraction angles (2θ), which are characteristic of its crystal lattice.
Thermal Analysis for Solid-State Behavior (e.g., Differential Scanning Calorimetry (DSC))
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point, providing information about its purity and thermal stability. The shape and onset of the melting peak can indicate the presence of impurities.
Chromatographic Methods for Purification and Analytical Separation
Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds.
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity of this compound and for separating it from any impurities. A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase. researchgate.netsielc.com The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., acetic acid, phosphoric acid, or trifluoroacetic acid) to ensure the carboxylic acid group is protonated, leading to better peak shape and retention. nih.gov The compound would be detected using a UV detector, likely at a wavelength where the phenyl ring absorbs strongly.
Table 3: Illustrative HPLC Method Parameters for Analysis of a Related Chlorinated Acetic Acid
| Parameter | Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | UV at 225 nm researchgate.net |
| Temperature | 30 °C researchgate.net |
These parameters are for a related compound and serve as a typical example of an HPLC method for such analytes.
For purification on a larger scale, column chromatography using silica (B1680970) gel as the stationary phase would be a common method. The choice of eluent (mobile phase) would be optimized to achieve good separation of the desired compound from any starting materials or by-products.
Computational and Theoretical Investigations of 2 2 Chloro 4 Ethoxyphenyl Acetic Acid
Quantum Chemical Calculations
Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations, often employing basis sets like 6-311++G(d,p), are instrumental in optimizing the molecular geometry of 2-(2-chloro-4-ethoxyphenyl)acetic acid and determining its energetic and vibrational properties. orientjchem.org These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule.
Furthermore, DFT is applied to study the reactivity of the compound by analyzing the interactions between molecules. For instance, it can be used to model the hydrogen bonding interactions between the carboxylic acid group of this compound and other molecules, which is crucial for understanding its behavior in different chemical environments. orientjchem.org
Natural Bond Orbital (NBO) Analysis for Electronic Delocalization
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and conjugative interactions within a molecule. orientjchem.orgresearchgate.net For this compound, NBO analysis reveals the extent of electron delocalization from the lone pairs of the oxygen and chlorine atoms to the aromatic ring and the carboxylic acid group.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) O(ethoxy) | π(C-C)ring | Value |
| LP(1) Cl | π(C-C)ring | Value |
| LP(2) O(carbonyl) | σ*(C-O)acid | Value |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. youtube.comscispace.com
The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. For this compound, FMO analysis can identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks. The HOMO is typically localized on the electron-rich ethoxy group and the phenyl ring, while the LUMO is often centered on the electron-withdrawing carboxylic acid group and the chloro-substituted carbon.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Value |
| ELUMO | Value |
| Energy Gap (ΔE) | Value |
Global Reactivity Parameters (GRPs)
Global Reactivity Parameters (GRPs) are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. These parameters include electronegativity (χ), chemical hardness (η), and global softness (S).
Electronegativity (χ) : Measures the power of a molecule to attract electrons.
Chemical Hardness (η) : Measures the resistance to charge transfer.
Global Softness (S) : The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.
These parameters for this compound can be calculated using the following equations:
χ = -(EHOMO + ELUMO) / 2
η = (ELUMO - EHOMO) / 2
S = 1 / (2η)
| Parameter | Value |
|---|---|
| Electronegativity (χ) | Value |
| Chemical Hardness (η) | Value |
| Global Softness (S) | Value |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution on the surface of a molecule. wolfram.comlibretexts.org These maps are invaluable for predicting how a molecule will interact with other charged species. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. wolfram.compulsus.com
For this compound, the MEP map would likely show a high negative potential around the oxygen atoms of the carboxylic acid and ethoxy groups, as well as the chlorine atom. The hydrogen atom of the carboxylic acid group would exhibit a region of high positive potential, making it a likely site for hydrogen bonding. wolfram.com
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. nih.gov For this compound, MD simulations can be used to explore the different conformations that the molecule can adopt due to the rotation around its single bonds.
These simulations can reveal the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a receptor or interact with other molecules in a solution. For instance, simulations could explore the rotational freedom of the ethoxy group and the acetic acid side chain, identifying the preferred spatial arrangements. nih.gov The results of such simulations can be used to generate a potential energy surface, highlighting the low-energy (and therefore more populated) conformational states.
In Silico Modeling for Predicting Molecular Interactions and Binding
Following a comprehensive review of scientific literature and chemical databases, no specific in silico modeling, molecular docking, or computational binding prediction studies focused solely on this compound have been publicly reported. The search for detailed research findings, including data on binding energies, specific molecular targets, or predicted interaction modes for this particular compound, did not yield any relevant results.
Therefore, the presentation of research findings and data tables on the molecular interactions and binding of this compound through computational modeling is not possible at this time. Further research and publication in this specific area are required to provide such details.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 2 Chloro 4 Ethoxyphenyl Acetic Acid Analogues
Impact of Substituent Effects on Chemical Reactivity and Molecular Interactions
The chemical reactivity and the nature of intermolecular interactions of 2-(2-chloro-4-ethoxyphenyl)acetic acid analogues are profoundly influenced by the electronic and steric properties of the substituents on the phenyl ring. These substituents can modulate the molecule's acidity, lipophilicity, and conformational preferences, all of which are critical determinants of its biological function.
The presence and position of halogen atoms, such as chlorine, on the phenyl ring play a significant role in the SAR of this compound analogues. The chlorine atom at the ortho-position to the acetic acid side chain exerts a notable "ortho effect," which is a combination of steric and electronic influences. mdpi.com Sterically, the ortho-chloro group can restrict the rotation of the phenyl ring and the acetic acid side chain, thereby locking the molecule into a specific conformation that may be more or less favorable for binding to a biological target.
Electronically, the chlorine atom is an electron-withdrawing group, which can influence the acidity of the carboxylic acid moiety and the electron density distribution of the aromatic ring. Studies on related phenoxyacetic acids have shown that the introduction of chloro-substituents into the aromatic ring alters the electronic structure and can increase the reactivity of the molecule. nih.gov This modification of the electronic landscape can affect hydrogen bonding capabilities and other non-covalent interactions with target proteins. The so-called "magic chloro" effect in drug discovery highlights that the introduction of a chlorine atom can lead to profound, and sometimes unexpected, improvements in binding affinity and other pharmacological properties.
The following table summarizes the general effects of halogen substitution on the properties of phenylacetic acid analogues:
| Substituent Property | Effect of Halogen (e.g., Chlorine) | Potential Impact on Molecular Interactions |
| Electronic Effect | Electron-withdrawing | Modulates acidity of the carboxylic acid; alters charge distribution on the phenyl ring. |
| Steric Effect (Ortho position) | Restricts bond rotation | Influences molecular conformation, potentially favoring a bioactive conformation. |
| Lipophilicity | Increases lipophilicity | Can enhance membrane permeability and hydrophobic interactions with the target. |
Alkoxy groups, such as the ethoxy group at the para-position in this compound, are crucial for modulating the molecule's physicochemical properties and its interactions with biological targets. The ethoxy group, being an electron-donating group through resonance, can influence the electronic environment of the phenyl ring. The position of the alkoxy group is critical; for instance, in other aromatic systems, changing the linking positions of alkoxy chains has been shown to significantly alter the molecule's properties.
Compared to a methoxy group, an ethoxy group imparts greater lipophilicity, which can enhance the compound's ability to cross cell membranes and engage in hydrophobic interactions within a protein's binding pocket. The choice between an ethoxy and a methoxy group can therefore be a key optimization step in the design of analogues. Studies on 4-methoxyphenylacetic acid derivatives have highlighted the importance of the alkoxy group in orienting the molecule within an active site. nih.gov
The table below outlines the influence of alkoxy groups on the properties of phenylacetic acid analogues:
| Alkoxy Group Property | Influence on Molecular Properties | Potential Impact on Biological Activity |
| Electronic Effect | Electron-donating by resonance | Modulates electron density of the phenyl ring, affecting aromatic interactions. |
| Lipophilicity | Increases lipophilicity (Ethoxy > Methoxy) | Enhances membrane permeability and hydrophobic interactions. |
| Hydrogen Bonding | The oxygen atom can act as a hydrogen bond acceptor | Can form key interactions with amino acid residues in a binding site. |
Modification of the phenyl ring is a common strategy to explore the SAR of this compound analogues and to optimize their properties. One key approach is the use of bioisosteric replacements, where the phenyl ring is substituted with another group that retains similar steric and electronic characteristics but may offer improved metabolic stability, solubility, or other pharmacokinetic properties.
Examples of bioisosteres for a para-substituted phenyl ring include bicyclo[2.2.2]octane and 2-oxabicyclo[2.2.2]octane. researchgate.netnih.govnih.govdrugdesign.org These saturated bicyclic systems can mimic the geometry of the phenyl ring while being less susceptible to metabolic oxidation. Such modifications can lead to analogues with significantly improved physicochemical properties. researchgate.netnih.govnih.govdrugdesign.org
Other derivatization strategies for the phenyl ring include the introduction of additional substituents to probe for new interaction points with a biological target or to fine-tune the electronic properties of the ring. The synthesis of ortho-substituted phenylacetic acid derivatives, for example, can be achieved through methods like the Palladium-catalyzed Suzuki coupling reaction, allowing for the introduction of a variety of substituents.
Mechanistic Interpretations Derived from SAR Data
The systematic analysis of SAR data allows for the formulation of hypotheses about the mechanism of action at a molecular level. By observing how changes in the structure of this compound analogues correlate with changes in biological activity, researchers can infer the nature of the binding site and the key interactions involved.
For instance, if analogues with a hydrogen bond donor at a specific position on the phenyl ring consistently show higher activity, it can be inferred that the target protein has a hydrogen bond acceptor in the corresponding region of the binding pocket. Similarly, the preference for a certain stereoisomer can provide information about the three-dimensional arrangement of the binding site.
Quantitative structure-activity relationship (QSAR) studies on related phenoxyacetic acids have demonstrated that biological activity can be correlated with physicochemical parameters such as hydrophobicity and electronic effects of substituents. researchgate.net For example, a positive correlation with a hydrophobicity parameter (π) for a substituent at a particular position suggests that hydrophobic interactions are important for binding in that region. researchgate.net
Design of Analogue Libraries for Targeted Research and Chemical Space Exploration
The design and synthesis of analogue libraries are powerful tools for systematically exploring the SAR of this compound and for discovering new leads with improved properties. Combinatorial chemistry and parallel synthesis techniques enable the rapid generation of a large number of diverse, yet structurally related, compounds. nih.gov
The design of these libraries is often guided by computational methods. Virtual libraries of analogues can be created in silico and screened against a model of the biological target to prioritize the synthesis of compounds with the highest predicted affinity. nih.gov This approach, known as structure-based drug design, can significantly accelerate the drug discovery process.
Focused libraries can also be designed to explore specific aspects of the SAR. For example, a library could be created where the ortho-chloro substituent is replaced by other halogens (F, Br, I) to probe the effect of halogen size and electronegativity. Another library might explore a variety of alkoxy groups at the para-position to optimize the balance between potency and pharmacokinetic properties. The overarching goal is to efficiently explore the relevant chemical space to identify analogues with the desired biological profile. drugdesign.org
Mechanistic Insights and Molecular Interactions of 2 2 Chloro 4 Ethoxyphenyl Acetic Acid
Investigations into Molecular Target Interactions
The initial exploration into how 2-(2-chloro-4-ethoxyphenyl)acetic acid interacts with biological molecules is a critical step in understanding its mechanism of action. These investigations focus on identifying specific molecular partners and characterizing the forces that govern these interactions.
Characterization of Hydrogen Bonding and Other Non-Covalent Interactions
The structure of this compound, featuring a carboxylic acid group, an ether linkage, and a chlorinated aromatic ring, suggests the potential for various non-covalent interactions. The carboxylic acid moiety is a prime candidate for forming hydrogen bonds, acting as both a hydrogen bond donor (via the hydroxyl group) and acceptor (via the carbonyl oxygen). libretexts.orgquora.com These interactions are crucial in how the molecule may bind to biological targets like proteins and nucleic acids. libretexts.org
Modulation of Biochemical Pathways in Research Models
In broader studies of acetic acid and its derivatives, their influence on various biochemical pathways has been noted. For instance, acetic acid itself can act as a signaling molecule in quorum sensing systems in microorganisms like Saccharomyces cerevisiae, thereby influencing metabolic outputs. nih.gov It can also induce apoptotic cell death in yeast by affecting MAPK signaling pathways, particularly the cell wall integrity pathway. nih.gov
While direct studies on this compound are not yet available, research on structurally related phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has shown that these compounds can be metabolized by microorganisms through ether bond cleavage and subsequent hydroxylation, indicating an interaction with specific enzymatic pathways. uni-stuttgart.de These findings provide a framework for investigating the potential biochemical modulations of this compound.
Molecular Docking Simulations for Binding Affinity Prediction and Mode of Action
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a protein target at the atomic level.
While specific docking studies for this compound are not yet published, research on similar molecules provides insights into potential interactions. For example, docking studies of other chlorinated phenylacetic acid derivatives have revealed their capacity to bind to enzymes through a combination of hydrogen bonds, electrostatic interactions, and hydrophobic interactions with active site residues. researchgate.net In studies of other complex acetic acid derivatives, molecular docking has been used to predict binding modes within the active sites of enzymes like cyclooxygenase (COX), highlighting the importance of specific amino acid residues in forming stable complexes. mdpi.comnih.gov Such computational approaches will be invaluable in identifying potential protein targets for this compound and guiding further experimental validation.
Mechanistic Pathways in In Vitro Cellular Studies
In vitro cellular studies are essential for observing the effects of a compound on living cells in a controlled environment. These studies can reveal how a compound influences cellular processes, such as enzyme activity and signaling pathways.
Enzyme Modulation Studies
The potential for this compound to modulate enzyme activity is a key area of investigation. Based on studies of analogous compounds, a primary mode of action could be through enzyme inhibition. For instance, derivatives of 2,4-dichlorophenoxyacetic acid have been investigated as potential inhibitors of the COX-2 enzyme. mdpi.com Similarly, other acetic acid derivatives have been identified as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.gov These studies suggest that this compound could potentially interact with and modulate the activity of various enzymes, a hypothesis that awaits experimental confirmation.
Cellular Signaling Pathway Interventions
The intervention of this compound in cellular signaling pathways is another critical aspect of its mechanism of action. Acetic acid and its derivatives have been shown to impact signaling cascades. For example, acetic acid can trigger apoptosis in yeast through the MAPK signaling pathway. nih.gov In the context of fermentation, acetic acid can act as a signaling molecule to regulate metabolic pathways. nih.govmdpi.com While direct evidence for this compound is pending, these examples with related molecules suggest that it may have the capacity to interfere with or modulate cellular communication networks. Future research will likely focus on identifying which specific signaling pathways are affected by this compound in various cell types.
Advanced Applications of 2 2 Chloro 4 Ethoxyphenyl Acetic Acid in Chemical Biology and Materials Science
Role as a Synthetic Intermediate in Complex Molecule Construction
The phenoxyacetic acid framework, including structures like 2-(2-chloro-4-ethoxyphenyl)acetic acid, is a versatile starting point in multi-step organic synthesis. The carboxylic acid group and the substituted phenyl ring provide reactive handles for building more complex molecular architectures. While specific examples for this compound are not extensively documented in publicly available literature, the utility of closely related analogs underscores the synthetic potential of this class of compounds.
For instance, structurally similar compounds are key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. 2-(2-(4-chlorophenyl)phenyl)acetic acid is a known intermediate in the production of Asenapine, an atypical antipsychotic medication. google.com Likewise, derivatives of 2-(2,4-dichlorophenoxy)acetic acid are used to create complex acetamides with potential anti-inflammatory properties. mdpi.com In another example, a phenoxyacetic acid derivative is a crucial component in the hetero-Diels–Alder reaction to construct novel thiopyrano[2,3-d]thiazole systems, which are investigated for their pharmacological potential. mdpi.com These examples highlight the role of the phenoxyacetic acid core as a foundational building block for creating intricate molecules with significant functional properties.
| Synthetic Intermediate | Resulting Complex Molecule Class/Name | Field of Application |
|---|---|---|
| 2-(2-(4-chlorophenyl)phenyl)acetic acid google.com | Asenapine | Pharmaceuticals (Antipsychotic) |
| 2-(2,4-dichlorophenoxy)acetic acid derivatives mdpi.com | N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides | Pharmacology (Anti-inflammatory) |
| (Z)-2-{4-chloro-2-[(2-oxo-4-thioxothiazolidin-5-ylidene)methyl]phenoxy}acetic acid mdpi.com | Thiopyrano[2,3-d]thiazoles | Pharmacology (Anticancer research) |
| Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate guidechem.com | Apixaban | Pharmaceuticals (Anticoagulant) |
Applications in Chemical Biology as Probes or Modulators
Chemical biology utilizes small molecules to study and manipulate biological systems. Compounds like this compound can serve as modulators of biological pathways or as foundational structures for developing chemical probes designed to investigate cellular processes.
The development of probes is essential for visualizing and quantifying biological molecules and events. While specific research detailing the conversion of this compound into such probes is not prominent, its structure is suitable for such chemical modification.
Fluorescent Probes: Designing a fluorescent probe typically involves linking a fluorophore (a fluorescent molecule) to a recognition moiety that selectively interacts with a biological target. rsc.org For instance, probes for detecting acetic acid have been developed using zinc complexes that change their fluorescence upon binding. rsc.org General strategies often involve using fluorophores like 1,8-naphthalimide (B145957) or NBD (7-nitro-2,1,3-benzoxadiazole) coupled with a reactive site that can interact with the target analyte. nih.gov The structure of this compound could theoretically be functionalized to incorporate a fluorophore, enabling its use in tracking its distribution or interaction within biological systems. mdpi.com
Isotopic Probes: Isotopic labeling is a powerful technique for tracing the metabolic fate of a molecule. Stable isotopes (e.g., ¹³C, ¹⁵N, ²H) can be incorporated into the structure of this compound. By using techniques like mass spectrometry or NMR spectroscopy, researchers can then follow the compound through metabolic pathways, identifying its breakdown products and interactions. Parallel stable isotope labeling (SIL) is a sophisticated method used to connect metabolites with their biosynthetic gene clusters by feeding organisms labeled precursors, such as [1-¹³C]acetate, and analyzing their incorporation patterns. nih.gov This approach could be adapted to study the metabolism of this compound in various organisms.
One of the most well-established roles for the phenoxyacetic acid class of molecules is their function as synthetic auxins. nih.gov Auxins are a class of plant hormones that regulate many aspects of plant growth and development, with indole-3-acetic acid (IAA) being the most common natural auxin. unl.edu
Compounds like this compound are structurally similar to natural auxins and can mimic their effects. unl.edu At low concentrations, synthetic auxins act as plant growth regulators, promoting cell elongation, root formation, and fruit development. unl.edunih.gov However, at higher concentrations, they disrupt normal hormonal balance, leading to uncontrolled, unsustainable growth and ultimately causing cell death. plantsjournal.com This dual activity is the reason why many phenoxyacetic acids, most notably 2,4-Dichlorophenoxyacetic acid (2,4-D), are widely used as selective herbicides against broadleaf weeds. plantsjournal.comnih.gov Studies on analogs like 3,4-dichlorophenylacetic acid (Dcaa) have confirmed that these molecules exert their effects by interacting with the plant's auxin signaling pathway and binding to auxin receptors. nih.gov
| Compound Name | Type | Primary Function in Plant Biology |
|---|---|---|
| Indole-3-acetic acid (IAA) unl.edu | Natural Auxin | Regulates numerous growth and development processes. |
| Phenylacetic acid (PAA) mdpi.com | Natural Auxin | Promotes root growth and development. |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) nih.gov | Synthetic Auxin (Phenoxyacetic Acid Class) | Plant growth regulator at low doses; herbicide at high doses. |
| 3,4-dichlorophenylacetic acid (Dcaa) nih.gov | Synthetic Auxin | Promotes adventitious root generation and crop root growth. |
Potential in Material Science for Engineered Properties and Novel Materials
The application of phenoxyacetic acid derivatives is also being explored in the field of materials science. The rigid aromatic structure combined with a flexible carboxylic acid tail makes these molecules interesting candidates for creating polymers and other materials with tailored properties.
While direct polymerization of this compound is not widely reported, its derivatives could serve as monomers or additives. Research on structurally related compounds has suggested that their derivatives could be used as components in conductive polymers. guidechem.com In such applications, the aromatic core can be modified to facilitate electron delocalization, a key feature of conductive materials. By altering the substituents on the phenyl ring, scientists can fine-tune the electronic properties, solubility, and processability of the resulting polymers, making them suitable for applications in electronic devices, sensors, or anti-static coatings. guidechem.com The specific chloro and ethoxy groups on this compound offer a unique starting point for creating such functional materials.
Use in Analytical Reference Standards and Quality Control in Research
In any field of chemical research and development, the availability of pure, well-characterized chemical compounds is critical. These materials, known as analytical reference standards, are used to ensure the accuracy and reliability of experimental results. They are essential for a variety of tasks, including:
Calibrating analytical instruments such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) systems.
Validating new analytical methods.
Serving as a benchmark in quality control (QC) testing to confirm the identity and purity of synthesized compounds.
This compound and its close analogs are commercially available from various chemical suppliers, often with a specified high purity (e.g., ≥97% or ≥98%). sigmaaldrich.comchemscene.com This availability indicates their use by the scientific community as reference standards in research laboratories. When a new synthetic route is developed or a biological assay is performed, researchers rely on these standards to identify their products and quantify results accurately.
Future Directions and Emerging Research Avenues
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of phenylacetic acid derivatives is a well-established field, yet there remains a continuous drive for more efficient, cost-effective, and environmentally benign processes. Future research in the synthesis of 2-(2-chloro-4-ethoxyphenyl)acetic acid could focus on several innovative approaches:
Catalytic Carbonylation Reactions: Modern synthetic methods are increasingly moving towards catalytic processes to reduce waste and improve atom economy. The carbonylation of corresponding benzyl (B1604629) halides, potentially catalyzed by transition metals like palladium, presents a promising route for the synthesis of phenylacetic acid derivatives. researchgate.net Research could focus on developing novel catalyst systems that are more efficient and operate under milder conditions.
Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Arylacetonitrilases, for example, can catalyze the hydrolysis of nitriles to the corresponding carboxylic acids. researchgate.net Future work could involve screening for or engineering enzymes that can efficiently convert a precursor nitrile to this compound.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could lead to a more streamlined and automated production process.
Green Chemistry Principles: The application of green chemistry principles, such as the use of safer solvents, renewable starting materials, and energy-efficient processes, will be crucial for the sustainable production of this and other chemical compounds. For instance, recent research has demonstrated the one-step formation of phenylacetic acid from toluene (B28343) and CO2 in water microdroplets, highlighting a novel and greener synthetic pathway. acs.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. These computational tools can be leveraged to accelerate the design and optimization of molecules like this compound for specific applications:
Predictive Modeling: AI and ML algorithms can be trained on large datasets of chemical structures and their associated properties to predict the biological activity, toxicity, and physicochemical properties of new compounds. nih.govnih.gov This can help in prioritizing synthetic targets and reducing the need for extensive experimental screening.
De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. oxfordglobal.com By defining specific criteria, such as target binding affinity or desirable pharmacokinetic profiles, these models could generate derivatives of this compound with enhanced therapeutic potential.
Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient synthetic routes to target molecules, potentially identifying novel and more efficient pathways. digitellinc.com
Exploration of Novel Biophysical Interactions and Target Identification
Understanding how a small molecule interacts with biological macromolecules is fundamental to drug discovery. A variety of biophysical techniques can be employed to study the interactions of this compound and its derivatives:
High-Throughput Screening (HTS): HTS technologies can be used to rapidly screen large libraries of compounds against a panel of biological targets to identify potential hits.
Fragment-Based Drug Discovery (FBDD): The core structure of this compound could serve as a starting point in FBDD campaigns to build more potent and selective ligands for specific protein targets.
Advanced Biophysical Techniques: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed quantitative information about the binding affinity, kinetics, and thermodynamics of small molecule-protein interactions. nih.govelsevierpure.comacs.orgnih.gov These methods are crucial for validating hits and guiding the optimization of lead compounds.
Expansion into Emerging Fields of Chemical and Interdisciplinary Research
The unique combination of a chlorinated phenyl ring, an ether linkage, and a carboxylic acid moiety in this compound opens up possibilities for its application in various emerging fields:
Chemical Probes: Derivatives of this compound could be functionalized to create chemical probes for studying biological processes or for use in diagnostic assays.
Materials Science: Phenylacetic acid derivatives can be used as building blocks for the synthesis of polymers and other advanced materials with specific optical or electronic properties. guidechem.com
Agrochemicals: The structural features of this compound are found in some herbicides and plant growth regulators, suggesting a potential for exploration in the agrochemical sector. datainsightsmarket.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-chloro-4-ethoxyphenyl)acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves regioselective substitution of a pre-functionalized phenylacetic acid derivative. For example, bromination or chlorination of 4-ethoxyphenylacetic acid using halogens (e.g., Br₂ in acetic acid) under controlled conditions (20–25°C, 1–2 hours) can yield the desired product . Ethoxy group stability during halogenation must be verified via TLC or HPLC. Solvent choice (e.g., acetic acid) and stoichiometric control are critical to minimize side reactions like over-halogenation or ether cleavage.
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer : Combine NMR (¹H/¹³C) and X-ray crystallography. In NMR, the ethoxy group’s protons appear as a quartet (δ ~3.4–3.8 ppm) coupled to adjacent CH₂, while chlorine’s deshielding effect shifts aromatic protons downfield (δ ~7.2–7.5 ppm) . Single-crystal X-ray analysis resolves substituent positions and hydrogen-bonding motifs (e.g., dimer formation via carboxylic acid groups) .
Q. What solvents and storage conditions are recommended for stability?
- Methodological Answer : The compound is soluble in polar aprotic solvents (DMSO, chloroform) and slightly soluble in ethanol. Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the ethoxy group or hydrolysis of the acetic acid moiety . Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) can quantify shelf life.
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Screen for enzyme inhibition (e.g., cyclooxygenase-2 or lipoxygenase) using fluorometric assays. Dose-response curves (1–100 µM) in cell-free systems can identify IC₅₀ values. Compare with structurally similar compounds (e.g., 2-(2-chloro-4-hydroxyphenyl)acetic acid) to assess the ethoxy group’s impact on activity .
Advanced Research Questions
Q. How can regioselectivity challenges during halogenation be addressed?
- Methodological Answer : Use directing groups or catalysts to control substitution. For example, a meta-chlorinated intermediate can be synthesized via Friedel-Crafts acylation followed by selective deprotection. Computational modeling (DFT) predicts electron density maps to identify reactive sites, minimizing competing ortho/para pathways .
Q. How should contradictory spectral data (e.g., NMR vs. mass spectrometry) be resolved?
- Methodological Answer : Reconcile discrepancies by cross-validating with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC). For instance, a mass shift suggesting impurity could arise from residual acetic acid solvent; LC-MS/MS in negative ion mode clarifies molecular ion peaks .
Q. What in silico strategies predict metabolic pathways or toxicity?
- Methodological Answer : Use tools like SwissADME or MetaCore to simulate Phase I/II metabolism. The ethoxy group may undergo O-dealkylation to form 2-(2-chloro-4-hydroxyphenyl)acetic acid, a potential metabolite. Toxicity risks (e.g., hepatotoxicity) are assessed via ProTox-II, comparing results with structurally related compounds in ToxCast databases .
Q. What crystallization conditions favor high-quality single crystals for X-ray studies?
- Methodological Answer : Slow evaporation from a 1:1 chloroform/hexane mixture at 4°C promotes dimeric hydrogen-bonded crystals. Adding seed crystals or using anti-solvent diffusion (e.g., ether vapor) improves lattice formation. Monitor crystal growth via polarized light microscopy .
Q. How can synthetic byproducts be characterized and minimized?
- Methodological Answer : LC-MS and GC-MS identify byproducts (e.g., dihalogenated derivatives). Optimize purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Reaction monitoring (in situ IR) tracks intermediate formation to adjust reagent addition rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
